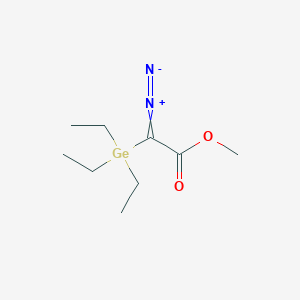![molecular formula C13H9N5 B14604839 Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- CAS No. 61006-52-8](/img/structure/B14604839.png)
Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- can be achieved through several methods. One common approach involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate . Another method includes the treatment of pyridine N-oxides with 4-toluene sulfonyl chloride and sodium azide in toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, can be applied to scale up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tetrazolo[1,5-a]pyrimidine: This compound shares a similar tetrazole ring fused to a pyrimidine ring and has been studied for its medicinal properties.
Pyrazolo[1,5-a]pyrimidine:
Uniqueness
Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- is unique due to its specific structural features and the potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for further research and development.
Propiedades
Número CAS |
61006-52-8 |
|---|---|
Fórmula molecular |
C13H9N5 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
5-methyl-7-phenyltetrazolo[1,5-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C13H9N5/c1-9-7-11(10-5-3-2-4-6-10)12(8-14)13-15-16-17-18(9)13/h2-7H,1H3 |
Clave InChI |
VGCWFUBFUXGYNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=NN=NN12)C#N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14604781.png)





![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)




![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)

